molecular formula C17H22N4O3S B2468555 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide CAS No. 941992-54-7

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B2468555
CAS No.: 941992-54-7
M. Wt: 362.45
InChI Key: YRMKJFMUTCIQMY-UHFFFAOYSA-N
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Description

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a complex organic compound that features a thiazinan ring, an imidazole group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves multiple steps. One common approach is to start with the formation of the thiazinan ring, followed by the introduction of the imidazole group and finally the benzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazinan ring can be oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: The imidazole group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can act as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole group can coordinate with metal ions, while the benzamide moiety can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide is unique due to the presence of both the imidazole group and the benzamide moiety

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(3-imidazol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c22-17(19-8-3-10-20-12-9-18-14-20)15-4-6-16(7-5-15)21-11-1-2-13-25(21,23)24/h4-7,9,12,14H,1-3,8,10-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMKJFMUTCIQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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